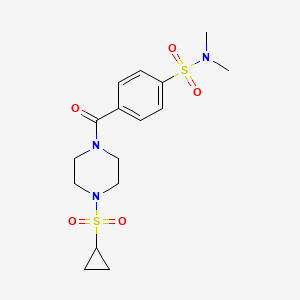![molecular formula C22H30N2O5 B2462924 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate CAS No. 1038035-67-4](/img/structure/B2462924.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound possesses unique properties that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Chemical Synthesis and Cyclization Reactions
- Novel Cyclization Techniques : Research has explored the cyclization of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing fused pyranones, indicating methods for creating complex heterocyclic systems that could have implications for synthesizing related compounds (Ornik et al., 1990).
Polymer and Material Science
- Design and Synthesis of Hydrophilic Aliphatic Polyesters : The synthesis of new cyclic esters containing protected functional groups for polymerization opens avenues in designing hydrophilic aliphatic polyesters, showcasing the versatility of similar ester compounds in material science (Trollsås et al., 2000).
Novel Synthetic Pathways
- Innovative One-Carbon Radical Equivalent : A study on cyano(ethoxycarbonothioylthio)methyl benzoate highlights its application as an excellent one-carbon radical equivalent for introducing an acyl unit via radical addition, suggesting the potential for similar ester compounds in synthetic organic chemistry (Bagal et al., 2006).
Medicinal Chemistry and Drug Design
- Synthesis of Antifolate Properties : The synthesis and evaluation of compounds with antifolate properties for cancer treatment research suggest potential pharmacological applications of structurally related compounds (Degraw et al., 1992).
Environmental and Biological Applications
- Degradation Pathways in Bacteria : Studies on the genes encoding cis-diol dehydrogenases in bacterial benzoate degradation highlight the role of similar compounds in understanding and enhancing biodegradation pathways (Neidle et al., 1992).
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-4-27-19-12-17(8-9-18(19)28-13-16(2)3)21(26)29-14-20(25)24-22(15-23)10-6-5-7-11-22/h8-9,12,16H,4-7,10-11,13-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJIXYLQALRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)

![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)

![Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2462849.png)
![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2462854.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide](/img/structure/B2462861.png)
![2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2462862.png)
![4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2462863.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2462864.png)